molecular formula C17H16N4O2S B2846292 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034511-47-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2846292
CAS No.: 2034511-47-0
M. Wt: 340.4
InChI Key: TVCYLUNSERRMDI-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Pyrimidine ring synthesis: The pyrimidine ring can be synthesized by reacting a suitable β-keto ester with guanidine or its derivatives.

    Coupling of the two rings: The benzo[d]thiazole and pyrimidine rings are then coupled through a suitable linker, such as an ethyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Interacting with nucleic acids: Binding to DNA or RNA and affecting transcription or translation processes.

Comparison with Similar Compounds

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring structure and may have similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar chemical reactivity.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group and may have similar steric and electronic properties.

The uniqueness of this compound lies in its combination of these structural features, which can result in unique biological and chemical properties.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16-8-14(11-1-2-11)19-9-21(16)6-5-18-17(23)12-3-4-13-15(7-12)24-10-20-13/h3-4,7-11H,1-2,5-6H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCYLUNSERRMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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